molecular formula C23H22N2O5S B3590070 ETHYL 4-CYANO-5-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-AMIDO}-3-METHYLTHIOPHENE-2-CARBOXYLATE

ETHYL 4-CYANO-5-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-AMIDO}-3-METHYLTHIOPHENE-2-CARBOXYLATE

Cat. No.: B3590070
M. Wt: 438.5 g/mol
InChI Key: WLBMUFXBPATAGL-UHFFFAOYSA-N
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Description

ETHYL 4-CYANO-5-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-AMIDO}-3-METHYLTHIOPHENE-2-CARBOXYLATE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-CYANO-5-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-AMIDO}-3-METHYLTHIOPHENE-2-CARBOXYLATE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the cyano group: This is often done via a nucleophilic substitution reaction.

    Attachment of the furan ring: This step involves a coupling reaction, such as a Suzuki or Sonogashira coupling.

    Amidation and esterification: These steps introduce the amide and ester functional groups, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-CYANO-5-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-AMIDO}-3-METHYLTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 4-CYANO-5-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-AMIDO}-3-METHYLTHIOPHENE-2-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-CYANO-5-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-AMIDO}-3-METHYLTHIOPHENE-2-CARBOXYLATE depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-CYANO-5-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-AMIDO}-3-METHYLTHIOPHENE-2-CARBOXYLATE: shares similarities with other thiophene and furan derivatives.

    Unique Features:

List of Similar Compounds

    Thiophene derivatives: Compounds with similar thiophene rings but different substituents.

    Furan derivatives: Compounds with furan rings and various functional groups.

    Cyano compounds: Compounds containing cyano groups with different core structures.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

ethyl 4-cyano-5-[[5-[(3,4-dimethylphenoxy)methyl]furan-2-carbonyl]amino]-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-5-28-23(27)20-15(4)18(11-24)22(31-20)25-21(26)19-9-8-17(30-19)12-29-16-7-6-13(2)14(3)10-16/h6-10H,5,12H2,1-4H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBMUFXBPATAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC=C(O2)COC3=CC(=C(C=C3)C)C)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 4-CYANO-5-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-AMIDO}-3-METHYLTHIOPHENE-2-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 4-CYANO-5-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-AMIDO}-3-METHYLTHIOPHENE-2-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 4-CYANO-5-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-AMIDO}-3-METHYLTHIOPHENE-2-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 4-CYANO-5-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-AMIDO}-3-METHYLTHIOPHENE-2-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 4-CYANO-5-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-AMIDO}-3-METHYLTHIOPHENE-2-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 4-CYANO-5-{5-[(3,4-DIMETHYLPHENOXY)METHYL]FURAN-2-AMIDO}-3-METHYLTHIOPHENE-2-CARBOXYLATE

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